3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone
Description
3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is a propanone derivative featuring a 4-bromophenyl sulfanyl group at the 3-position and a 2-thienyl (thiophene) moiety at the 1-position. This compound is likely used in organic synthesis or medicinal chemistry as an intermediate, given the prevalence of similar propanone derivatives in pharmaceutical research .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrOS2/c14-10-3-5-11(6-4-10)16-9-7-12(15)13-2-1-8-17-13/h1-6,8H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVZDMPBHMUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 1-(2-thienyl)-1-propanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : Research indicates that compounds similar to 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone exhibit significant anticancer activity. The compound is being explored as a potential lead for developing new anticancer agents due to its ability to induce cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells .
Mechanism of Action : The interaction of this compound with specific molecular targets, such as enzymes and receptors, modulates their activity, potentially leading to apoptosis in cancer cells. The presence of the sulfanyl group enhances binding affinity to biological targets, which may contribute to its therapeutic effects.
Antimicrobial Properties : The compound has been studied for its antimicrobial effects against various bacterial and fungal strains. Its structural features may enhance its ability to penetrate microbial membranes, leading to increased efficacy as an antimicrobial agent .
Synthesis of Novel Compounds
Intermediate for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for further derivatization, leading to the creation of new chemical entities with potential biological activities .
Industrial Applications
Material Development : In industrial settings, This compound is utilized in the development of novel materials due to its chemical properties. It can be used as a reagent in various chemical processes, contributing to advancements in material science .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxicity of various Mannich bases derived from related compounds against human cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. This suggests that modifications of This compound could yield potent anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of this compound were tested for antimicrobial activity using standard assays against common pathogens. The results demonstrated significant inhibition of growth in several bacterial strains, highlighting the potential for developing new antimicrobial therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The sulfanyl linkage and the presence of the bromophenyl and thienyl groups contribute to its binding affinity and specificity. Pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone with structurally or functionally related propanone derivatives, based on the evidence provided:
Notes on Structural and Functional Differences:
- Substituent Effects: Electron-withdrawing groups (e.g., bromine in the target compound) enhance stability and may influence binding affinity in biological systems compared to electron-donating groups (e.g., methoxy in ’s compound) .
- Molecular Weight and Lipophilicity :
Biological Activity
3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is a compound that falls under the category of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromothiophenol with appropriate ketones through a series of steps including nucleophilic substitution and condensation reactions. The compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, antibacterial agent, and anti-inflammatory compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on Mannich bases have shown that they can inhibit DNA topoisomerase I, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity of Related Mannich Bases
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD |
| Mannich Base A | HeLa (Cervical Cancer) | TBD |
| Mannich Base B | HepG2 (Liver Cancer) | TBD |
Antibacterial Activity
The antibacterial properties of similar compounds have been well-documented. For example, studies have shown that halophenyl derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Table 2: Antibacterial Activity Against Various Bacteria
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Mannich Base C | Escherichia coli | TBD |
| Mannich Base D | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been evaluated. Studies indicate that it can inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential in treating inflammatory diseases .
Table 3: Anti-inflammatory Effects
| Compound Name | Inflammatory Model | NO Inhibition (%) |
|---|---|---|
| This compound | RAW264.7 Macrophages | TBD |
| Reference Compound | RAW264.7 Macrophages | TBD |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways through the inhibition of DNA topoisomerases is a common mechanism observed in related compounds.
- Modulation of Inflammatory Pathways : By decreasing nitric oxide production, the compound may help mitigate inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
- A study demonstrated the anticancer potential of a related Mannich base in inhibiting tumor growth in vivo.
- Another investigation reported significant antibacterial activity against resistant strains, showcasing the potential for developing new antibiotics from such compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone?
- Methodological Answer : The synthesis typically involves coupling a thiol-containing aromatic moiety (e.g., 4-bromothiophenol) with a ketone intermediate, such as 1-(2-thienyl)-1-propanone. A nucleophilic substitution or thiol-ene reaction under basic conditions (e.g., using NaH in DMSO or THF) can facilitate the sulfanyl group introduction. Catalytic methods, such as transition-metal-mediated cross-coupling, may enhance efficiency . For enantioselective synthesis, chiral oxazaborolidine catalysts (e.g., (R)-2-Methyl-CBS-oxazaborolidine) can reduce ketone intermediates stereoselectively, as demonstrated in analogous compounds .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze H and C NMR to confirm the presence of the thienyl proton environment (δ 6.8–7.5 ppm) and bromophenyl signals.
- X-ray Crystallography : Resolve crystal structures to confirm bond connectivity and spatial arrangement, as shown for structurally related compounds like 3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenyl-prop-2-en-1-one .
- Mass Spectrometry : Validate molecular weight (expected at m/z 339.1 for ) via high-resolution MS.
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodological Answer : Enantioselective reduction of a prochiral ketone intermediate (e.g., 3-keto precursor) using chiral catalysts is critical. For example, (R)-oxazaborolidine catalysts with BH in THF achieve >90% enantiomeric excess (ee) in analogous systems . Post-reduction, thiol coupling via Mitsunobu or Ullmann-type reactions preserves stereochemistry. Monitor ee via chiral HPLC or polarimetry.
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies may arise from regioisomers, residual solvents, or oxidation byproducts. Address this by:
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization.
- Reaction Monitoring : Track intermediates via TLC or in situ IR to identify side reactions.
- Comparative Analysis : Cross-reference with structurally validated compounds, such as 3-(4-Bromophenyl)-2-chloro-1-propene, which exhibits predictable reactivity patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow guidelines for halogenated aryl sulfides:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers under inert atmosphere (N or Ar) at room temperature, away from ignition sources .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
